1-(2-Chloro-3-fluoropyridin-4-YL)ethanone

Description

Molecular Geometry and Electronic Configuration

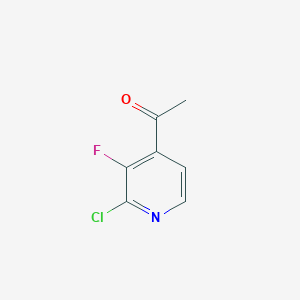

The molecular geometry of this compound is fundamentally determined by the planar pyridine ring system with the ethanone group positioned at the 4-position. The compound exhibits a canonical SMILES notation of FC1=C(C(C)=O)C=CN=C1Cl, indicating the specific arrangement of functional groups around the aromatic core. The InChI key YCHOYYSMWMHBOC-UHFFFAOYSA-N provides a unique identifier that reflects the compound's three-dimensional molecular structure and stereochemistry.

The electronic configuration of this compound is significantly influenced by the presence of both chlorine and fluorine atoms as ortho substituents. The electron-withdrawing nature of these halogens creates a substantial electronic perturbation on the pyridine nitrogen, affecting its nucleophilicity and subsequent reactivity patterns. Computational studies of similar halogenated pyridine systems have demonstrated that the positioning of halogen substituents at the 2- and 3-positions creates a unique electronic environment that differs markedly from other substitution patterns.

The ethanone carbonyl group at the 4-position experiences electronic effects from both halogen substituents through the aromatic ring system. The presence of fluorine at the 3-position and chlorine at the 2-position creates an asymmetric electronic distribution that influences the carbonyl's electrophilicity. This electronic arrangement has been shown to affect the compound's participation in nucleophilic addition reactions and its overall chemical behavior in various synthetic transformations.

Theoretical calculations suggest that the molecular orbital distribution in this compound exhibits significant polarization due to the halogen substitution pattern. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are modified by the presence of both chlorine and fluorine, creating unique electronic characteristics that distinguish this compound from other pyridine derivatives with different substitution patterns.

X-ray Crystallographic Analysis of Halogen Substituent Effects

X-ray crystallographic analysis provides fundamental insights into the structural characteristics of halogenated pyridine derivatives and their solid-state arrangements. The crystallographic investigation of compounds containing halogen-substituted pyridine rings has revealed important information about intermolecular interactions and packing arrangements that are crucial for understanding the physical properties of these materials.

Single-crystal X-ray crystallography involves three essential steps for structural determination: obtaining adequate crystals, measuring diffraction patterns, and computational analysis of the data. For halogenated pyridine compounds, crystals must typically be larger than 0.1 millimeters in all dimensions and exhibit regular structure without significant internal imperfections such as cracks or twinning. The crystallization process for this compound requires careful attention to solvent selection and temperature control to achieve suitable crystal quality.

The influence of halogen substituents on crystal packing has been extensively studied in related pyridine systems. Research on halogen-bonded complexes involving pyridine derivatives has shown that the presence of chlorine and fluorine atoms significantly affects intermolecular interactions. In particular, halogen bonding interactions between iodine-containing compounds and pyridine rings demonstrate the importance of halogen atom positioning, with contact distances ranging from 2.8628 to 2.9 Angstroms depending on the specific substitution pattern.

Crystallographic studies of analogous compounds have revealed that halogen substituents create distinctive packing motifs through various non-covalent interactions. The presence of both chlorine and fluorine in ortho positions on the pyridine ring influences the formation of hydrogen bonds, halogen bonds, and van der Waals contacts within the crystal lattice. These interactions contribute to the overall stability of the crystalline form and affect physical properties such as melting point and solubility.

Analysis of related halogenated pyridine structures has shown that the N-X bond distances and X···N contact distances exhibit specific correlation patterns that depend on the nature of the halogen substituents. The crystallographic data for N-haloimide-pyridine complexes demonstrate that iodine-nitrogen distances vary from 2.279 to 2.614 Angstroms, while bromine-nitrogen distances range from 2.266 to 2.631 Angstroms. These measurements provide valuable benchmarks for understanding the structural characteristics of this compound in the solid state.

Comparative Analysis with Analogous Pyridine Derivatives

The structural characteristics of this compound can be effectively understood through comparison with closely related pyridine derivatives that exhibit different halogen substitution patterns. The isomeric compound 1-(4-chloro-3-fluoropyridin-2-yl)ethanone provides a direct comparison, showing how the repositioning of the ethanone group affects molecular properties. This isomer, with the molecular formula C7H5ClFNO and identical molecular weight of 173.57 g/mol, demonstrates the impact of functional group positioning on overall molecular behavior.

Comparative analysis with 1-(3-Chloro-2-fluoropyridin-4-yl)ethanone reveals the effects of halogen atom interchange at the 2- and 3-positions. Both compounds maintain the ethanone group at the 4-position but exhibit different electronic properties due to the altered halogen positioning. The electron-withdrawing effects of chlorine versus fluorine create distinct electronic environments that influence reactivity patterns and intermolecular interactions.

Studies of pyridine-based hydrazones with ortho-halogen substituents have provided insights into the effects of halogen positioning on photoisomerization and molecular switching capabilities. Research on compounds with 2-halogen substitution patterns demonstrated that the presence of electron-withdrawing groups at the ortho position affects the pyridine nitrogen's nucleophilicity and subsequent coordination behavior. These findings suggest that this compound would exhibit similar electronic effects due to its dual halogen substitution pattern.

The influence of halogen substituents on molecular thermal energy storage potential has been investigated in related pyridine systems. Compounds with chlorine, bromine, and iodine substituents at the 2-position showed varying photoisomerization efficiencies, with the highest yield observed for chlorine-substituted derivatives achieving 55 percent conversion. This data suggests that the chlorine atom at the 2-position in this compound may contribute to enhanced photochemical reactivity compared to other halogen substituents.

Density Functional Theory calculations on halogen-substituted pyridine complexes have revealed that complexation energies vary significantly based on halogen identity and position. For iodoimide-pyridine complexes, the energies ranged from -44 to -99 kilojoules per mole, while bromoimide-pyridine complexes exhibited energies between -31 and -77 kilojoules per mole. These computational results provide a framework for predicting the binding affinities and interaction strengths of this compound with various molecular partners.

Analysis of crystal structures containing halogen-substituted pyridines has shown that the nature of halogen bonding interactions depends critically on the electronic properties of both the halogen donor and the pyridine acceptor. The presence of multiple halogen substituents, as in this compound, creates complex electronic effects that influence the compound's ability to participate in halogen bonding networks. Comparative studies indicate that the combination of chlorine and fluorine substituents produces unique interaction patterns that differ from those observed in mono-halogenated analogues.

Properties

IUPAC Name |

1-(2-chloro-3-fluoropyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO/c1-4(11)5-2-3-10-7(8)6(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGROSOJEGOSVBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=NC=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Lithiation and Acylation of 2-Chloro-3-fluoropyridine

Overview:

The most documented method for preparing 1-(2-chloro-3-fluoropyridin-4-yl)ethanone involves the lithiation of 2-chloro-3-fluoropyridine followed by acylation with an appropriate acylating agent.

- Step 1: Lithiation

2-Chloro-3-fluoropyridine is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at a low temperature of -78 °C for 0.5 hours. This step generates a lithio intermediate at the 4-position of the pyridine ring via directed ortho-metalation.

- Step 2: Acylation

The lithio intermediate is then reacted with N-methoxy-N-methylacetamide (a Weinreb amide) in THF. The temperature is gradually increased from -78 °C to 20 °C over 2 hours. This reaction affords the target ketone this compound with a reported yield of approximately 61%.

| Stage | Reactant(s) | Conditions | Time | Outcome |

|---|---|---|---|---|

| 1 | 2-Chloro-3-fluoropyridine + LDA | THF, -78 °C | 0.5 h | Lithiation at 4-position |

| 2 | Lithio intermediate + Weinreb amide | THF, -78 to 20 °C | 2 h | Formation of ethanone (61%) |

Reference:

This method is detailed in the synthesis report by Velcicky and Pflieger (Synlett, 2010) and summarized in ChemicalBook.

Research Findings and Optimization Notes

Yield and Purity:

The lithiation-acylation method yields about 61% of the target compound, which is moderate. Optimization of reaction times, temperatures, and reagent stoichiometry could improve yields.Reaction Conditions:

The use of LDA at -78 °C ensures regioselective lithiation and minimizes side reactions. The slow warming during acylation helps control the reaction and improve product formation.Scalability:

The described method is amenable to scale-up, given the common reagents and standard laboratory conditions.Safety and Handling:

Handling of LDA and low-temperature reactions requires appropriate safety precautions. The use of THF as solvent is standard but requires drying and inert atmosphere conditions.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Material | 2-Chloro-3-fluoropyridine |

| Key Reagents | Lithium diisopropylamide (LDA), N-Methoxy-N-methylacetamide |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C (lithiation), -78 to 20 °C (acylation) |

| Reaction Time | 0.5 h (lithiation), 2 h (acylation) |

| Yield | Approximately 61% |

| Product Molecular Formula | C7H5ClFNO |

| Molecular Weight | 173.57 g/mol |

| CAS Number | 1236770-00-5 |

Chemical Reactions Analysis

1-(2-Chloro-3-fluoropyridin-4-YL)ethanone undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can be replaced by other groups through nucleophilic substitution reactions.

Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The ethanone group can also be reduced to form alcohols or other reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively .

Scientific Research Applications

1-(2-Chloro-3-fluoropyridin-4-YL)ethanone has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound is used in the development of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: In medicinal chemistry, this compound is used in the synthesis of drug candidates.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-fluoropyridin-4-YL)ethanone depends on its specific application and the molecular targets involvedThe ethanone group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and effects .

Molecular targets and pathways involved in the compound’s mechanism of action may include enzymes, receptors, and other proteins. The specific interactions and pathways depend on the context in which the compound is used, such as in drug development or chemical synthesis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in halogen type, substitution positions, and additional functional groups. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Pyridine-Based Ethanone Derivatives

Key Observations :

- Halogen Position : The position of halogens (Cl, F) significantly impacts electronic effects. For instance, 2-chloro substitution on pyridine increases electrophilicity at adjacent positions, influencing nucleophilic substitution reactions .

- Fluorine vs.

- Trifluoromethyl Groups: The CF₃ group in 1-(6-chloropyridin-3-yl)-2,2,2-trifluoroethanone improves metabolic stability and binding affinity in enzyme inhibition contexts .

Biological Activity

1-(2-Chloro-3-fluoropyridin-4-YL)ethanone is a chemical compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, backed by relevant studies and data.

- Molecular Formula : C₇H₅ClFNO

- Molecular Weight : 173.57 g/mol

- CAS Number : 1236770-00-5

The compound features a pyridine ring with chlorine and fluorine substituents, contributing to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that several pyridine derivatives exhibit antimicrobial properties, with this compound being no exception. It has demonstrated effectiveness against various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Antimicrobial Activity | Reference |

|---|---|---|

| This compound | Effective against specific strains | |

| Other Pyridine Derivative A | Moderate activity | |

| Other Pyridine Derivative B | High activity |

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly in targeting specific cancer cell lines. While comprehensive studies are still needed, preliminary findings indicate that fluorinated compounds often enhance biological activity due to their electronic properties.

Case Study: Inhibition of Cancer Cell Proliferation

A study focused on the synthesis of fluorinated pyridines showed that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation in vitro. The introduction of halogen atoms was noted to improve binding affinity to cancer targets.

The exact mechanism by which this compound exerts its biological effects involves interaction with specific proteins or enzymes within the target cells. For instance, the presence of the chlorofluorinated moiety may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Synthesis and Applications

The compound can be synthesized through various methods, often involving the modification of existing pyridine structures. Its applications extend beyond medicinal chemistry into agricultural products, where it may serve as an intermediate for developing new herbicides and insecticides.

Future Research Directions

Further research is necessary to fully elucidate the biological effects of this compound. Areas for exploration include:

- In Vivo Studies : Assessing the compound's efficacy in animal models.

- Mechanistic Studies : Understanding the molecular interactions at play.

- Broader Biological Screening : Evaluating activity against a wider range of pathogens and cancer types.

Q & A

Q. What are the standard synthetic routes for 1-(2-Chloro-3-fluoropyridin-4-yl)ethanone?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a substituted pyridine ring in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternative routes include coupling reactions using halogenated pyridine precursors. For example, similar ethanones have been synthesized via Pd-catalyzed cross-coupling or nucleophilic substitution to introduce fluorine and chlorine substituents at specific positions . Key considerations include optimizing reaction temperature (typically 0–80°C) and solvent selection (e.g., dichloromethane or toluene) to minimize side reactions.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Critical safety measures include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use a chemical fume hood to prevent inhalation of vapors or dust .

- Waste Disposal : Segregate halogenated waste and dispose via certified hazardous waste services to avoid environmental contamination .

- Emergency Procedures : For spills, use inert absorbents (e.g., sand) and avoid water flushing to prevent drainage contamination .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- X-ray Crystallography : Refine crystal structures using SHELXL for small-molecule analysis, ensuring high-resolution data collection (e.g., Mo-Kα radiation) .

- NMR Spectroscopy : Assign peaks using ¹H/¹³C NMR (400 MHz) in deuterated solvents (e.g., CDCl₃), focusing on pyridyl proton shifts (δ 8.0–8.5 ppm) and ketone carbonyl signals (δ 190–210 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS, observing the [M+H]⁺ ion at m/z 173.6 (C₇H₅ClFNO⁺) .

Advanced Research Questions

Q. What challenges arise in purifying this compound due to its substituents?

- Methodological Answer :

- Solubility Issues : The electron-withdrawing Cl and F groups reduce solubility in polar solvents. Recrystallization may require mixed solvents (e.g., ethyl acetate/hexane) .

- Byproduct Formation : Halogenated intermediates can react with Lewis acids (e.g., AlCl₃), necessitating post-reaction quenching with ice-cold water .

- Column Chromatography : Use silica gel with a low-polarity eluent (e.g., 5–10% ethyl acetate in hexane) to separate halogenated byproducts .

Q. How can researchers resolve contradictions between spectral data and computational models?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).

- Crystallographic Refinement : Re-analyze X-ray data with SHELXL to detect disorder or thermal motion artifacts that may skew bond-length measurements .

- Dynamic NMR : For conformational ambiguities, perform variable-temperature NMR to study rotational barriers of the pyridyl ring .

Q. What role does this compound play in synthesizing organometallic complexes?

- Methodological Answer :

- Ligand Precursor : The ketone group can be reduced to an alcohol or converted to a Schiff base for coordinating transition metals (e.g., Pd or Ru). For example, similar pyridyl ethanones form cyclometalated palladacycles for catalytic applications .

- Halogen Participation : The Cl substituent enables oxidative addition in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How is computational modeling applied to study its reactivity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding affinity with biological targets (e.g., enzymes) by modeling the pyridyl ring’s electrostatic interactions.

- Reactivity Simulations : Calculate frontier molecular orbitals (HOMO/LUMO) via Gaussian to predict sites for electrophilic/nucleophilic attack .

- Crystallographic Visualization : Generate 3D structural diagrams with ORTEP-3 to analyze bond angles and steric hindrance .

Q. What are its potential applications in drug discovery intermediates?

- Methodological Answer :

- Fluorinated Scaffolds : The fluorine atom enhances metabolic stability and bioavailability, making it a candidate for kinase inhibitors or antimicrobial agents .

- Functionalization : The ketone group can be converted to oximes or hydrazones for constructing heterocyclic cores (e.g., pyrazoles or triazoles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.